molecular formula C7H4BrF3O2S B1267817 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene CAS No. 312-20-9

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

Cat. No. B1267817
CAS RN: 312-20-9
M. Wt: 289.07 g/mol
InChI Key: BRNFLBCPGQCBQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfone and sulfonyl-containing compounds often involves reactions with various electrophiles and nucleophiles. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with electrophiles in the presence of zinc metal to yield highly functionalized sulfones, which can further react to yield compounds with diverse functional groups, demonstrating the synthetic versatility of sulfone derivatives similar to 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene (Auvray et al., 1985).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of sulfonamide compounds have been analyzed using Density Functional Theory (DFT), highlighting the stability arising from hyper-conjugative interactions and charge delocalization (Sarojini et al., 2012). These analyses shed light on the molecular geometry, electron density distribution, and potential reactivity sites of sulfone and sulfonyl-containing molecules.

Chemical Reactions and Properties

Sulfone derivatives participate in various chemical reactions, including [3+2] cycloadditions, demonstrating their utility in synthesizing functionalized molecules with sulfonyl fluoride moieties (Leng & Qin, 2018). Additionally, derivatives of trifluoropropene, similar in reactivity to the sulfonyl group in 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, have been shown to afford trifluoromethyl substituted compounds through 1,3-dipolar cycloadditions (Plancquaert et al., 1996).

Physical Properties Analysis

The physical properties of sulfonamide and sulfone derivatives, such as melting points, solubility, and crystallinity, can be influenced by their molecular structure. For instance, the crystal structure analysis of specific sulfonamide derivatives provides insights into the intermolecular interactions and potential implications on solubility and stability (Chekhlov, 2004).

Chemical Properties Analysis

The chemical properties of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene and related compounds, including reactivity, stability under various conditions, and the nature of products formed in reactions with different nucleophiles and electrophiles, can be explored through experimental and theoretical studies. Charge density analysis and experimental data provide insights into the reactivity and interaction patterns of sulfonium salts, which are closely related to sulfone chemistry (Ahmed et al., 2013).

Scientific Research Applications

Multi-Coupling Reagent in Organic Synthesis

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene finds application as a versatile multi-coupling reagent in organic synthesis. A related compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, reacts with various electrophiles to yield highly functionalized sulfones. These sulfones can then be transformed into enones or dienones, indicating the potential of such compounds in synthetic chemistry (Auvray, Knochel, & Normant, 1985).

Organometallic Synthesis

Another significant application is in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound structurally similar to 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, has been used as a starting material for creating various organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Michael-Induced Ramberg-Bäcklund Reaction

Bromomethyl ß-styryl and ß-bromostyryl sulfones, closely related to 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, undergo the Michael-induced Ramberg-Bäcklund reaction. This reaction is used to create various aromatic compounds, demonstrating the compound's utility in complex organic transformations (Vasin, Bolusheva, & Razin, 2003).

SuFEx Click Chemistry

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is also pivotal in SuFEx click chemistry, a method widely used in materials science and drug discovery. For example, 1-Bromoethene-1-sulfonyl fluoride, a compound with a similar structure, has been used as a robust SuFEx connector, demonstrating the potential of bromo-trifluoromethyl-sulfonyl benzene derivatives in this field (Smedley et al., 2018).

Building Blocks for Molecular Electronics

Aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, which are structurally similar to 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, serve as precursors for synthesizing molecular wires. These compounds are essential in the field of molecular electronics, indicating the potential applications of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene in this area (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

1-bromo-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNFLBCPGQCBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306139
Record name 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

CAS RN

312-20-9
Record name 312-20-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chromium trioxide (1.2 g, 11.7 mmol) was added to a solution of (4-bromophenyl)(trifluoromethyl)sulfane (1.5 g, 5.83 mmol), concentrated H2SO4 (6 mL), and H2O (10 mL). After stirring at rt for 2 h, the reaction mixture was poured into ice-water and extracted with EtOAc (3×60 mL). The combined organic layers were dried (MgSO4), concentrated, and purified by column chromatography on silica gel (EtOAc/petroleum ether=1:100) to give 960 mg of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene as a white solid. 1H NMR (CDCl3, 400 MHz): δ 7.89 (d, 2H), 7.85-7.81 (m, 2H). 13C NMR (CDCl3, 100 MHz): δ 133.4, 132.8, 132.1, 130.4, 119.7 (q, J=320 Hz).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Das, N Shibata - The Journal of Organic Chemistry, 2017 - ACS Publications
Unsymmetrical diaryl-λ 3 -iodonium salts containing aryl triflone (Ar-SO 2 CF 3 ) were designed and synthesized. X-ray crystal structure analysis of the salt indicated a T-shaped …
Number of citations: 15 pubs.acs.org
F Terenziani, C Le Droumaguet, C Katan… - …, 2007 - Wiley Online Library
The photophysical and linear and nonlinear spectral properties of octupolar compounds with a triphenylbenzene core are investigated and compared with properties of corresponding …
P Ondachi, A Castro, CW Luetje, MI Damaj… - Journal of medicinal …, 2012 - ACS Publications
Herein, we report the synthesis and nicotinic acetylcholine receptor (nAChR) in vitro and in vivo pharmacological properties of 2′-fluoro-3′-(substituted phenyl)deschloroepibatidines …
Number of citations: 26 pubs.acs.org
F Terenziani, C Le Droumaguet, C Katan, O Mongin… - academia.edu
The photophysical and linear and nonlinear spectral properties of octupolar compounds with a triphenylbenzene core motif are investigated and compared with properties of …
Number of citations: 0 www.academia.edu
TQ Davies - 2018 - ora.ox.ac.uk
In the following thesis, new methodologies which exploit sulfinylamine reagents to enable one-pot syntheses of a range of nitrogen-containing sulfur(VI) functional groups are …
Number of citations: 2 ora.ox.ac.uk
AK Pal, DB Cordes, AMZ Slawin, C Momblona… - Inorganic …, 2016 - ACS Publications
The structure–property relationship study of a series of cationic Ir(III) complexes in the form of [Ir(C^N) 2 (dtBubpy)]PF 6 [where dtBubpy = 4,4′-di-tert-butyl-2,2′-bipyridine and C^N = …
Number of citations: 47 pubs.acs.org
N Richy, S Gam, S Messaoudi, A Triadon, O Mongin… - Photochem, 2023 - mdpi.com
The linear and nonlinear optical properties of two quadrupolar bithiophenes and two quadrupolar cyclopentadithiophenes have been investigated. At the 5,5′ positions of the central bi/…
Number of citations: 2 www.mdpi.com
CA Parrish, ND Adams, KR Auger… - Journal of Medicinal …, 2007 - ACS Publications
Kinesin spindle protein (KSP), an ATPase responsible for spindle pole separation during mitosis that is present only in proliferating cells, has become a novel and attractive anticancer …
Number of citations: 101 pubs.acs.org
CL Deng, JP Bard, LN Zakharov… - The Journal of …, 2019 - ACS Publications
A family of naphtho[2,1-e]-fused 1,2-azaphosphorine 2-oxides that contain electron-withdrawing and -donating substituents on the 3-phenyl groups has been prepared and …
Number of citations: 13 pubs.acs.org

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